2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide
Beschreibung
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group, a 2-oxo-1,2-dihydropyridine moiety, and a tetrahydrofuran (oxolane)-derived side chain. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, often utilized in drug design to mimic ester or amide functionalities while resisting enzymatic degradation . The oxolane-methyl group introduces stereoelectronic effects that could modulate solubility and membrane permeability .
Eigenschaften
IUPAC Name |
2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14-6-2-3-8-16(14)19-23-20(29-24-19)17-9-4-10-25(21(17)27)13-18(26)22-12-15-7-5-11-28-15/h2-4,6,8-10,15H,5,7,11-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWSZHWUAZQSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the dihydropyridine moiety via condensation reactions. The final step usually involves the attachment of the acetamide group through amidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs. The use of automated systems and robotics can further streamline the synthesis process, ensuring consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Cyclization: Intramolecular cyclization reactions can result in the formation of new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that oxadiazole-based compounds showed promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
Antidiabetic Properties
The synthesis and evaluation of oxadiazole derivatives have also revealed potential antidiabetic activity. Compounds similar to 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide have been tested for their ability to modulate glucose levels and improve insulin sensitivity in diabetic models . These findings suggest a dual therapeutic potential for managing both cancer and diabetes.
Anti-inflammatory Effects
In addition to anticancer and antidiabetic activities, oxadiazole derivatives are being investigated for their anti-inflammatory effects. Compounds with similar structures have shown efficacy in reducing inflammation markers in preclinical studies . This positions them as potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study focused on synthesizing new oxadiazole derivatives demonstrated that specific modifications to the oxadiazole ring could enhance anticancer activity. The compound was subjected to MTT assays against multiple cancer cell lines, revealing IC50 values that indicate potent activity comparable to established chemotherapeutics .
Case Study 2: Antidiabetic Mechanism
Another investigation explored the effects of oxadiazole derivatives on glucose metabolism. The results indicated that these compounds could significantly lower blood glucose levels in diabetic rats, suggesting a mechanism involving increased insulin secretion or enhanced peripheral glucose uptake .
Wirkmechanismus
The mechanism of action of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Analogous Compounds
Structural Analogues with 1,2,4-Oxadiazole Motifs
Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide) :
- Shares a 1,2,4-oxadiazole ring but differs in the fused benzoxazolo-oxazine core. The methyl substitution on the oxadiazole in Compound 60 enhances metabolic stability compared to the 2-methylphenyl group in the target compound, which may increase lipophilicity .
- Activity : Compound 60 demonstrated potent inhibition in kinase assays (IC₅₀ < 50 nM), suggesting that the oxadiazole-pyridine linkage is critical for target engagement .
- Rapamycin (Rapa) Derivatives (Compounds 1 and 7): NMR studies (Figure 6, Table 2 in ) revealed that substituents at positions 29–36 and 39–44 significantly alter chemical environments. The target compound’s dihydropyridinone moiety mirrors Rapa’s macrocyclic region but lacks immunosuppressive mTOR-binding motifs, likely redirecting its pharmacological profile .
Acetamide Derivatives with Heterocyclic Side Chains
- (R)- and (S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compounds m, n, o): These isomers highlight the impact of stereochemistry on bioactivity. The target compound’s oxolane-methyl side chain introduces a constrained ether ring, contrasting with the flexible hexan-2-yl backbone in these analogues. This structural rigidity may reduce off-target interactions .
- Anti-exudative Acetamides (3.1–3.21): Derivatives with furan-2-yl triazole substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed anti-inflammatory activity comparable to diclofenac sodium (8 mg/kg). The target compound’s oxadiazole-phenyl group may offer superior COX-2 selectivity over these triazole-based systems .
Structure-Activity Relationship (SAR) Insights
NMR Profiling and Substituent Effects
- Regions A (positions 39–44) and B (positions 29–36) in NMR spectra (Figure 6, ) correlate with electronic perturbations caused by substituents. The target compound’s 2-methylphenyl group induces upfield shifts in Region A compared to Rapa derivatives, suggesting altered π-π stacking interactions .
Pharmacological and Industrial Relevance
The compound’s design leverages a "lumping strategy" (as defined in ), combining features of oxadiazoles (stability), dihydropyridinones (binding affinity), and oxolane (solubility). This approach reduces synthetic complexity while preserving key pharmacophoric elements, aligning with trends in multi-target drug discovery .
Biologische Aktivität
The compound 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a dihydropyridine core and an oxadiazole moiety, which are known to impart various biological activities. The presence of functional groups such as acetamide and oxolan enhances its lipophilicity and potential for biological interaction.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and dihydropyridine structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds with oxadiazole rings have shown significant antibacterial properties against various strains, including resistant bacteria such as Staphylococcus aureus.
- Anticancer Properties : Dihydropyridine derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy.
Table 1: Summary of Biological Activities
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can inhibit enzymes such as carbonic anhydrase and histone deacetylase, which are involved in tumor growth and inflammation.
- Modulation of Cell Signaling Pathways : The compound may interact with signaling pathways related to cell survival and proliferation, particularly in cancer cells.
- Antimicrobial Mechanism : The presence of the -N=CO group in the structure is believed to interfere with bacterial gene transcription involved in biofilm formation, enhancing its antibacterial efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin, demonstrating its potential as a novel antibacterial agent .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro tests on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
